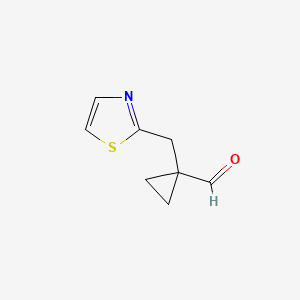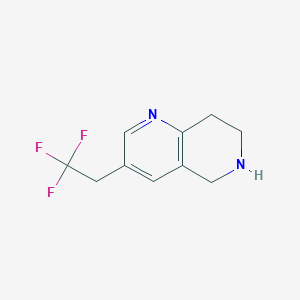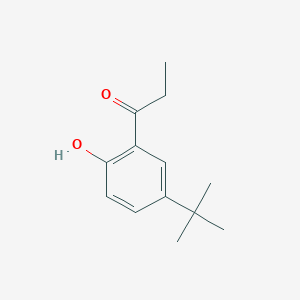![molecular formula C14H21N3O B13271635 N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide](/img/structure/B13271635.png)
N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active compounds and is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide typically involves the reaction of 4-(aminomethyl)benzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of microwave irradiation can also be employed to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminomethyl)phenyl]-3-(3-methylpiperidin-1-yl)propanamide
- N-[4-(Aminomethyl)phenyl]-3-(4-methylpiperidin-1-yl)propanamide
Uniqueness
N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and applications .
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H21N3O/c15-11-12-3-5-13(6-4-12)16-14(18)7-10-17-8-1-2-9-17/h3-6H,1-2,7-11,15H2,(H,16,18) |
InChI Key |
JBZPFERPWYOINL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13271554.png)
![3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13271562.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid](/img/structure/B13271564.png)


![2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol](/img/structure/B13271576.png)
![(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B13271586.png)


amine](/img/structure/B13271602.png)
![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)


